molecular formula C5H8N4 B1179688 tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate CAS No. 182352-25-6

tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate

Cat. No.: B1179688
CAS No.: 182352-25-6
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Description

Tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate: is a complex organic compound with a molecular formula of C14H21NO7 [_{{{CITATION{{{_1{tert-Butyl 3- (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate typically involves multiple steps, starting with the reaction of Meldrum's acid with tert-butyl isocyanide . The reaction conditions often require the presence of a catalyst and specific temperature control to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary, but they often include derivatives with altered functional groups, leading to compounds with different physical and chemical properties.

Scientific Research Applications

Tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate: has several applications in scientific research:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.

Comparison with Similar Compounds

Tert-Butyl 2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-2-hydroxyethyl carbamate: is unique due to its specific structure and functional groups[_{{{CITATION{{{_1{tert-Butyl 3- (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-3-oxopropyl .... Similar compounds include Meldrum's acid derivatives and tert-butyl carbamate derivatives

Properties

IUPAC Name

[1-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-1-hydroxy-3,3-dimethylbutan-2-yl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO7/c1-12(2,3)8(19-11(14)18)7(15)6-9(16)20-13(4,5)21-10(6)17/h8,15H,1-5H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHSANZHHFSOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=C(C(C(C)(C)C)OC(=O)N)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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